molecular formula C11H11NO B173923 1-(1-Methyl-1H-indol-3-yl)ethanone CAS No. 19012-02-3

1-(1-Methyl-1H-indol-3-yl)ethanone

Cat. No. B173923
Key on ui cas rn: 19012-02-3
M. Wt: 173.21 g/mol
InChI Key: HYLFRICFKVJJOZ-UHFFFAOYSA-N
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Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Name
substrate
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypt
Quantity
0.06 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
492

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
CC(=O)c1cn(C)c2ccccc12
Step Two
Name
substrate
Quantity
0.3 mmol
Type
reactant
Smiles
CC(C)(C)C(=O)Oc1cccc2ccccc12
Step Three
Name
dcypt
Quantity
0.06 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cn4cc(C(=O)Cc1cccc2ccccc12)c3ccccc34
Measurements
Type Value Analysis
YIELD 76
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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